molecular formula C27H30N2O2 B495482 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether

Cat. No.: B495482
M. Wt: 414.5g/mol
InChI Key: PYHQBSIHJSLTHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a 2-methylphenoxy group, making it a valuable molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperazines, phenoxy derivatives, and other functionalized organic compounds.

Scientific Research Applications

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-benzhydryl-1-piperazinyl)-1-methyl-2-oxoethyl 2-methylphenyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C27H30N2O2

Molecular Weight

414.5g/mol

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one

InChI

InChI=1S/C27H30N2O2/c1-21-11-9-10-16-25(21)31-22(2)27(30)29-19-17-28(18-20-29)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-16,22,26H,17-20H2,1-2H3

InChI Key

PYHQBSIHJSLTHB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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